molecular formula C7H3N3S B13693404 5-Isothiocyanatopicolinonitrile

5-Isothiocyanatopicolinonitrile

Cat. No.: B13693404
M. Wt: 161.19 g/mol
InChI Key: YUUKNBAQQOWIKU-UHFFFAOYSA-N
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Description

5-Isothiocyanatopicolinonitrile is an organic compound with the molecular formula C7H3N3S It is a derivative of picolinonitrile, featuring an isothiocyanate functional group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanatopicolinonitrile typically involves the reaction of 5-aminopicolinonitrile with thiophosgene. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group. The reaction can be summarized as follows:

5-Aminopicolinonitrile+ThiophosgeneThis compound+HCl\text{5-Aminopicolinonitrile} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 5-Aminopicolinonitrile+Thiophosgene→this compound+HCl

Industrial Production Methods: For industrial-scale production, a more efficient and safer method involves the use of carbon disulfide and a desulfurylation reagent. This method avoids the use of highly toxic thiophosgene and can be scaled up for large-scale synthesis. The process involves the in situ generation of a dithiocarbamate intermediate, which is then desulfurylated to form the isothiocyanate product .

Chemical Reactions Analysis

Types of Reactions: 5-Isothiocyanatopicolinonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) are used to facilitate cyclization.

Major Products Formed:

Scientific Research Applications

5-Isothiocyanatopicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isothiocyanatopicolinonitrile involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The compound’s mechanism of action is being studied for its potential therapeutic applications, particularly in targeting cancer cells .

Comparison with Similar Compounds

    5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile: Similar structure with a trifluoromethyl group at the 3-position.

    Phenyl Isothiocyanate: A simpler isothiocyanate compound used in various organic synthesis applications.

    Allyl Isothiocyanate: Known for its presence in mustard oil and studied for its biological activities.

Uniqueness: 5-Isothiocyanatopicolinonitrile is unique due to the presence of both the isothiocyanate and nitrile functional groups on the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

5-isothiocyanatopyridine-2-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-3-6-1-2-7(4-9-6)10-5-11/h1-2,4H

InChI Key

YUUKNBAQQOWIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N=C=S)C#N

Origin of Product

United States

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